![molecular formula C25H36ClN5O4S B11936626 (S,R,S)-Ahpc-C2-NH2 dihydrochloride](/img/structure/B11936626.png)
(S,R,S)-Ahpc-C2-NH2 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a synthetic compound used primarily in the field of chemical biology. It is a derivative of the von Hippel-Lindau (VHL) ligand and is often used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit specific proteins for degradation via the ubiquitin-proteasome system, making this compound a valuable tool in targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-C2-NH2 dihydrochloride involves multiple steps, starting from the basic VHL ligand structure. The process typically includes:
Formation of the VHL Ligand: The initial step involves the synthesis of the VHL ligand, which is achieved through a series of organic reactions including amide bond formation and cyclization.
Functionalization: The VHL ligand is then functionalized with a linker that includes the C2-NH2 group. This step often involves nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-Ahpc-C2-NH2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the VHL ligand.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially during the functionalization steps
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of the VHL ligand, each with different functional groups that can be used for further applications in PROTAC development .
Scientific Research Applications
Targeted Protein Degradation
(S,R,S)-Ahpc-C2-NH2 dihydrochloride serves as an E3 ligase ligand-linker conjugate, facilitating the recruitment of the von Hippel-Lindau (VHL) protein. This interaction is crucial for the ubiquitin-proteasome system, allowing for the selective degradation of target proteins associated with various diseases, including cancer and neurodegenerative disorders .
Cancer Research
The compound has been extensively studied for its ability to degrade oncoproteins, which are proteins that can promote cancer progression. By linking to specific target proteins, this compound enables researchers to manipulate protein levels within cancer cells, providing insights into tumor biology and potential therapeutic strategies .
Cellular Studies
In cellular biology, this compound is utilized to investigate the roles of specific proteins in biological processes such as apoptosis, cell cycle regulation, and signaling pathways. Its application in cellular models helps elucidate the mechanisms underlying various diseases and cellular functions .
Drug Development
The compound's role in PROTAC technology positions it as a valuable tool in drug discovery. Researchers are exploring its potential to develop novel therapeutics that target disease-related proteins for degradation rather than inhibition, offering a new approach to treating conditions like cancer and autoimmune diseases .
Case Study 1: EED-Targeted PROTACs
A study published in Cell Chemical Biology demonstrated that PROTACs utilizing this compound effectively degraded components of the Polycomb Repressive Complex 2 (PRC2), leading to reduced proliferation in various cancer cell lines. This highlights the compound's potential as a therapeutic agent against tumors driven by PRC2 activity .
Case Study 2: Induction of Apoptosis
In another investigation, researchers explored the effects of this compound on apoptosis in cancer cells. The results indicated that treatment with this compound increased apoptosis rates through caspase activation pathways, further supporting its application as an anti-cancer agent .
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-C2-NH2 dihydrochloride involves its role as a VHL ligand. It binds to the VHL protein, which is part of the E3 ubiquitin ligase complex. This complex tags target proteins with ubiquitin, marking them for degradation by the proteasome. The compound’s ability to recruit specific proteins for degradation makes it a powerful tool in targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-Ahpc-Me dihydrochloride: Another VHL ligand used in PROTAC development.
(S,R,S)-Ahpc-C10-NH2 dihydrochloride: A similar compound with a longer linker, used for targeting different proteins
Uniqueness
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is unique due to its specific linker length and functional groups, which provide optimal binding and degradation efficiency for certain target proteins. Its versatility in forming various PROTACs makes it a valuable compound in chemical biology and medicinal chemistry .
Biological Activity
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a synthesized compound that plays a significant role in targeted protein degradation through the PROTAC (proteolysis-targeting chimeras) technology. This compound incorporates a von Hippel-Lindau (VHL) ligand, which is crucial for interacting with E3 ubiquitin ligases, facilitating the selective degradation of target proteins within cells.
- CAS Number : 2341796-73-2
- Molecular Weight : 574.56 g/mol
- Molecular Formula : C25H37Cl2N5O4S
- Chemical Name : (2S, 4R)-1-[(2S)-2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride .
This compound functions primarily as a ligand in PROTAC technology. By recruiting E3 ligases, it facilitates the ubiquitination and subsequent degradation of specific target proteins. This mechanism is pivotal in various therapeutic applications, particularly in cancer treatment and other diseases where protein homeostasis is disrupted.
Efficacy in Targeted Protein Degradation
Recent studies have demonstrated the effectiveness of (S,R,S)-Ahpc-C2-NH2 in degrading target proteins associated with oncogenic pathways. For instance, the compound has been shown to selectively degrade proteins involved in cell proliferation and survival, making it a promising candidate for cancer therapies .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the effectiveness of (S,R,S)-Ahpc-C2-NH2 in degrading mutant oncogenes.
- Methodology : Various cancer cell lines were treated with the compound, and protein levels were measured using Western blot analysis.
- Results : Significant reductions in target protein levels were observed within 24 hours of treatment, indicating effective degradation mediated by the compound.
-
In Vivo Studies :
- Objective : Assess the pharmacokinetics and biological activity in animal models.
- Methodology : Mice bearing tumors were administered this compound, followed by monitoring tumor growth and protein levels.
- Results : Treated mice showed reduced tumor size compared to controls, correlating with decreased levels of target proteins involved in tumor progression.
Comparative Biological Activity Table
Properties
Molecular Formula |
C25H36ClN5O4S |
---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H35N5O4S.ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);1H/t18-,19+,22-;/m1./s1 |
InChI Key |
MWJRVUAMQFGWCF-UBKAUKJESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.